molecular formula C13H14BrFN2O2 B14849284 Tert-butyl 3-(bromomethyl)-7-fluoro-1H-indazole-1-carboxylate CAS No. 944899-37-0

Tert-butyl 3-(bromomethyl)-7-fluoro-1H-indazole-1-carboxylate

Cat. No.: B14849284
CAS No.: 944899-37-0
M. Wt: 329.16 g/mol
InChI Key: RCQSUPORPBLWSX-UHFFFAOYSA-N
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Description

Tert-butyl 3-(bromomethyl)-7-fluoro-1H-indazole-1-carboxylate is an organic compound that features a tert-butyl ester group, a bromomethyl group, and a fluorine atom attached to an indazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(bromomethyl)-7-fluoro-1H-indazole-1-carboxylate typically involves the following steps:

    Formation of the Indazole Ring: The indazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable precursor such as a 2-nitrobenzyl derivative.

    Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination of a methyl group attached to the indazole ring using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator.

    Fluorination: The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor.

    Esterification: The tert-butyl ester group can be introduced through esterification of the carboxylic acid group using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles to form new carbon-carbon or carbon-heteroatom bonds.

    Oxidation and Reduction Reactions: The indazole ring can participate in oxidation and reduction reactions, potentially altering the electronic properties of the compound.

    Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted indazole derivatives can be obtained.

    Oxidation Products: Oxidation can lead to the formation of indazole-3-carboxylic acids or other oxidized derivatives.

    Hydrolysis Products: Hydrolysis of the ester group yields the corresponding carboxylic acid.

Scientific Research Applications

Tert-butyl 3-(bromomethyl)-7-fluoro-1H-indazole-1-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.

    Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-(bromomethyl)-7-fluoro-1H-indazole-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromomethyl group can participate in covalent bonding with target proteins, while the fluorine atom can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

    Tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    Tert-butyl 3-(chloromethyl)-7-fluoro-1H-indazole-1-carboxylate: Contains a chloromethyl group instead of a bromomethyl group, which can influence its reactivity and selectivity in chemical reactions.

    Tert-butyl 3-(bromomethyl)-7-chloro-1H-indazole-1-carboxylate: Contains a chlorine atom instead of a fluorine atom, which can alter its electronic properties and biological activity.

Uniqueness: Tert-butyl 3-(bromomethyl)-7-fluoro-1H-indazole-1-carboxylate is unique due to the presence of both the bromomethyl and fluorine substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

944899-37-0

Molecular Formula

C13H14BrFN2O2

Molecular Weight

329.16 g/mol

IUPAC Name

tert-butyl 3-(bromomethyl)-7-fluoroindazole-1-carboxylate

InChI

InChI=1S/C13H14BrFN2O2/c1-13(2,3)19-12(18)17-11-8(10(7-14)16-17)5-4-6-9(11)15/h4-6H,7H2,1-3H3

InChI Key

RCQSUPORPBLWSX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=CC=C2F)C(=N1)CBr

Origin of Product

United States

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